Synthesis of 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline
Synthesis of 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline
Executive Summary
3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline (CAS: 637744-49-1) is a high-value fluorinated building block utilized in the development of kinase inhibitors and agrochemicals.[1][2] The incorporation of the 3,4,5-trifluorobenzyl moiety significantly enhances lipophilicity and metabolic stability against oxidative degradation, while the 3-fluoroaniline core provides a versatile handle for further functionalization.[1][2]
This technical guide details the Reductive Amination pathway as the "Gold Standard" for synthesis, prioritizing chemoselectivity and yield over the more error-prone direct alkylation methods.[1]
Strategic Retro-Analysis & Pathway Selection
To synthesize the target secondary amine, we analyze two primary disconnections.[2] The choice of pathway is dictated by the electronic properties of the fluorinated precursors.[2]
Electronic Considerations:
-
Nucleophile: 3-Fluoroaniline.[1][3][4] The fluorine atom at the meta position is electron-withdrawing, slightly reducing the nucleophilicity of the amine compared to aniline.[1][2]
-
Electrophile: 3,4,5-Trifluorobenzaldehyde.[1][2] The three fluorine atoms create a highly electron-deficient carbonyl carbon, making it an excellent electrophile for imine formation.[1][2]
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the preferred Reductive Amination route versus Direct Alkylation.
Core Protocol: Reductive Amination (Gold Standard)[1][2]
This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (
Reaction Mechanism
-
Imine Formation: The amine attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to form the imine (Schiff base).[2]
-
Protonation: The imine is protonated (often by acetic acid), increasing its electrophilicity.[2]
-
Hydride Transfer: The acetoxyborohydride delivers a hydride to the iminium ion, locking in the C-N bond.[2]
Experimental Procedure (Gram Scale)
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[1][2][5][6][7][8] | Role |
| 3,4,5-Trifluorobenzaldehyde | 160.09 | 1.0 | Electrophile |
| 3-Fluoroaniline | 111.12 | 1.05 | Nucleophile |
| NaBH(OAc)3 | 211.94 | 1.4 | Reductant |
| Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst |
| Dichloromethane (DCM) | - | 0.2 M | Solvent |
Step-by-Step Protocol:
-
Imine Formation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trifluorobenzaldehyde (1.0 equiv) and Dichloromethane (DCM) .
-
Optional: Add Acetic Acid (1.0 equiv).[1][2] While the electron-deficient aldehyde reacts fast, acid catalysis ensures complete conversion to the imine.[1][2]
-
Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC or LCMS to confirm the disappearance of the aldehyde.[2]
-
-
Reduction:
-
Quench & Workup:
-
Purification:
Process Workflow Diagram
Figure 2: Step-by-step workflow for the reductive amination process.[1]
Alternative Route: Direct Alkylation (Secondary Choice)[1][2]
If the aldehyde is unavailable, the benzyl bromide derivative can be used.[2] However, this route carries the risk of over-alkylation (forming the tertiary amine).[2]
-
Reagents: 3-Fluoroaniline (Excess, 2.0 equiv) + 3,4,5-Trifluorobenzyl bromide (1.0 equiv).[1][2]
-
Base:
or DIPEA.[2] -
Solvent: DMF or Acetonitrile (
).[1][2] -
Critical Control: The aniline must be used in excess to statistically favor mono-alkylation. The reaction must be monitored strictly to stop before the tertiary amine forms.[2]
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized product, the following analytical signatures must be verified.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR | Singlet/Doublet at ~4.3 ppm (2H) | Confirms Benzyl |
| 1H NMR | Broad singlet at ~4.0–6.0 ppm (1H) | Confirms Secondary Amine ( |
| 19F NMR | Two distinct signals | Signal A: -110 to -115 ppm (Aniline-F).[1] Signal B: -130 to -160 ppm (Benzyl-F3).[1] |
| LC-MS | M+1 Peak at 256.2 | Confirms Molecular Weight ( |
Safety & Handling (E-E-A-T)
-
Fluorinated Anilines: Highly toxic if inhaled or absorbed through the skin.[2] Use double-gloving (Nitrile) and work in a fume hood.[1][2]
-
HF Potential: In the event of a fire, fluorinated compounds can release Hydrogen Fluoride (HF).[2] Standard firefighting foam is required; do not use water jets.[2]
-
Waste Disposal: Aqueous waste from the reductive amination contains Boron salts and must be segregated from standard organic waste.[2]
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]
-
Ossila. (2023).[2][9] "3,4,5-Trifluoroaniline and Derivatives: General Properties and Synthesis." Ossila Product Guide. Link
-
Fisher Scientific. (2024).[2][10] "Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)aniline (Analogous Handling)." Link[1][2]
-
BLD Pharm. (2023).[1][2][9] "Product Information: 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline (CAS 637744-49-1)."[1][2][11] Link
Sources
- 1. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 2. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Fluoro-5-(4,4,4-trifluorobutylsulfinyl)aniline | C10H11F4NOS | CID 113327590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. air.unimi.it [air.unimi.it]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. 637744-49-1|3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline|BLDpharm [bldpharm.com]
